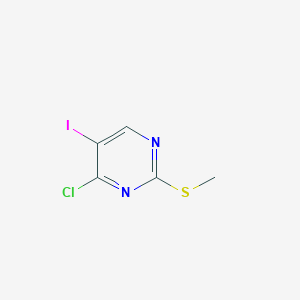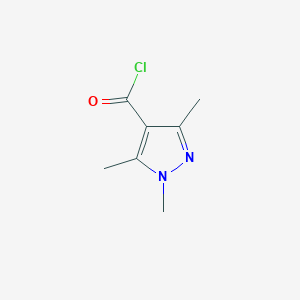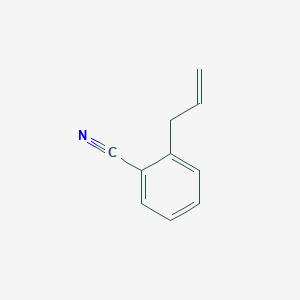
3-(2-Cyanophenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Cyanophenyl)-1-propene” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
There is no direct information available on the synthesis of “3-(2-Cyanophenyl)-1-propene”. However, related compounds have been synthesized using various methods. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported2.Molecular Structure Analysis
The molecular structure of “3-(2-Cyanophenyl)-1-propene” is not directly available. However, the structure of related compounds such as “2-Cyanophenyl Phenacyl Ether” has been determined by single crystal X-ray diffraction study3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “3-(2-Cyanophenyl)-1-propene”. However, related compounds have been involved in various chemical reactions. For example, the catalytic protodeboronation of pinacol boronic esters has been reported2.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Cyanophenyl)-1-propene” are not directly available. However, related compounds such as “3-(2-Cyanophenyl)propanoic acid” have properties like melting point of 127 °C, boiling point of 343.5±17.0 °C at 760 mmHg, and density of 1.21±0.1 g/cm356.Wissenschaftliche Forschungsanwendungen
1. Synthesis of Multi-Substituted Pyrrole Derivatives
- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the synthesis of multi-substituted pyrrole derivatives through a [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds . Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures .
- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on TosMICs and electron-deficient compounds as a substrate is one of the most convenient methods to synthetize pyrrole heterocycles .
- Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
2. Synthesis of N-(2-Cyanophenyl)chloromethanimidoyl Chloride
- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the synthesis of N-(2-Cyanophenyl)chloromethanimidoyl Chloride .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
3. One-pot Syntheses of Fused Quinazolines
- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the one-pot syntheses of fused quinazolines .
- Methods of Application: The starting compound can act as a trifunctional electrophilic reagent – it can be attacked by two nucleophilic reagents on the carbon atom of the chloromethanimidoyl chloride .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Synthesis of Multi-Substituted Pyrrole Derivatives
- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the synthesis of multi-substituted pyrrole derivatives through a [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds .
- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on TosMICs and electron-deficient compounds as a substrate is one of the most convenient methods to synthetize pyrrole heterocycles .
- Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
5. Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines
- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with primary amines .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
6. Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives
- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide derivatives .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Synthesis of Multi-Substituted Pyrrole Derivatives
- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the synthesis of multi-substituted pyrrole derivatives through a [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds .
- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on TosMICs and electron-deficient compounds as a substrate is one of the most convenient methods to synthetize pyrrole heterocycles .
- Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
5. Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines
- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with primary amines .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
6. Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives
- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide derivatives .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Safety And Hazards
The safety and hazards of “3-(2-Cyanophenyl)-1-propene” are not directly available. However, related compounds such as “3-(2-Cyanophenyl)propanoic acid” have been reported to be harmful if swallowed and cause serious eye irritation7.
Zukünftige Richtungen
There is no specific information available on the future directions of “3-(2-Cyanophenyl)-1-propene”. However, related compounds have been used in the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds8.
Please note that the information provided is based on the closest available compounds and may not fully represent “3-(2-Cyanophenyl)-1-propene”. For more accurate information, further research and experimental data would be needed.
Eigenschaften
IUPAC Name |
2-prop-2-enylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEPUZIZTZEFPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539947 |
Source


|
| Record name | 2-(Prop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylbenzonitrile | |
CAS RN |
61463-61-4 |
Source


|
| Record name | 2-(Prop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

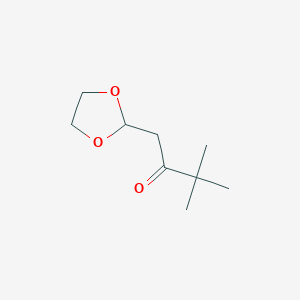
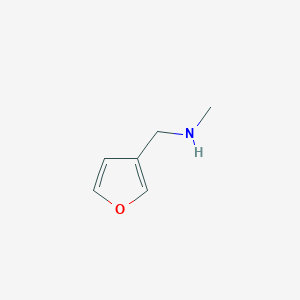
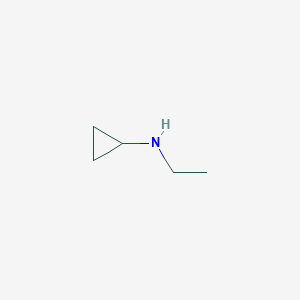
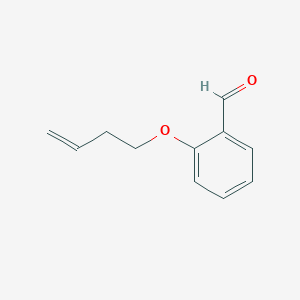
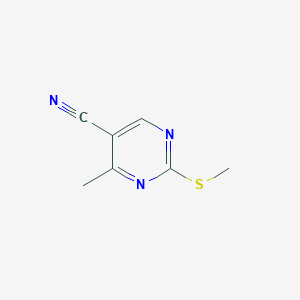
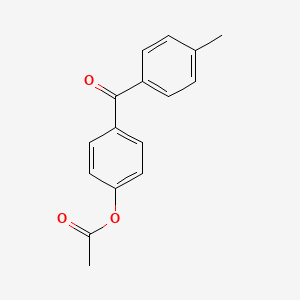
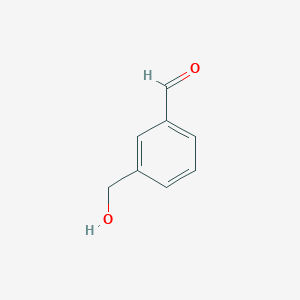
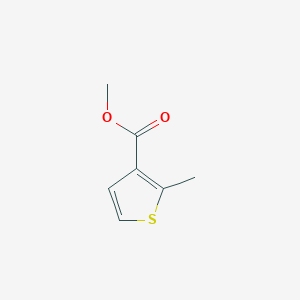
![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)
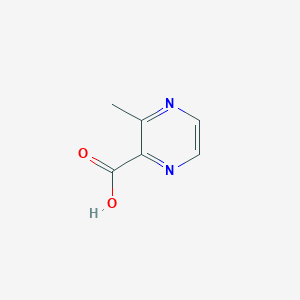
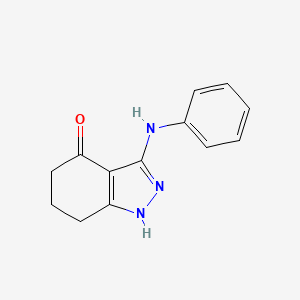
![Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B1315555.png)
